
tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate typically involves multiple steps, including the formation of the carbamate group and the introduction of the tert-butyl and benzyl groups. Common reagents used in these reactions include tert-butyl chloroformate, benzyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe or reagent to study enzyme interactions, protein modifications, and other biochemical processes.
Medicine
In medicine, carbamates are often explored for their potential therapeutic properties, including as inhibitors of enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound may be used in the development of new materials, coatings, or as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl carbamate
- benzyl carbamate
- diphenyl carbamate
Uniqueness
Compared to similar compounds, tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate stands out due to its specific stereochemistry and functional groups. These features may confer unique reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C35H44N2O4 |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
tert-butyl N-benzyl-N-[(E,2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhex-3-en-2-yl]carbamate |
InChI |
InChI=1S/C35H44N2O4/c1-34(2,3)40-32(38)36-30(24-27-16-10-7-11-17-27)22-23-31(25-28-18-12-8-13-19-28)37(33(39)41-35(4,5)6)26-29-20-14-9-15-21-29/h7-23,30-31H,24-26H2,1-6H3,(H,36,38)/b23-22+/t30-,31-/m1/s1 |
InChI-Schlüssel |
MHENLUKFXFRHBZ-QBYLACLOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)/C=C/[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=CC(CC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


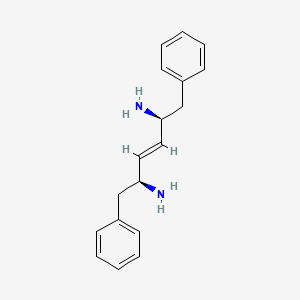
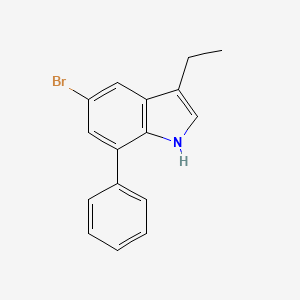

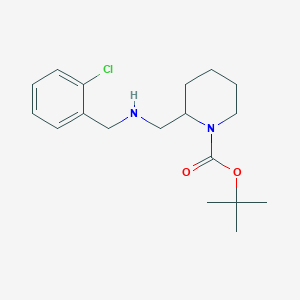

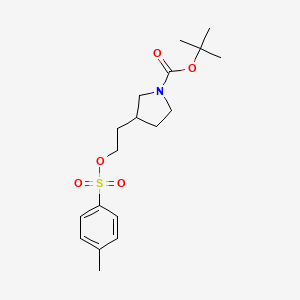
![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11830964.png)
![[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11830966.png)
![2-(1-Methoxycyclooctyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11830970.png)
![(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11830973.png)
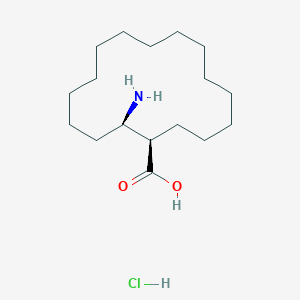
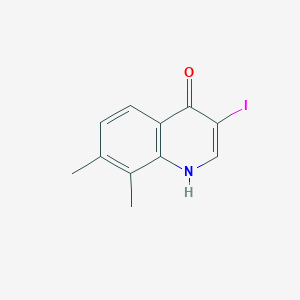
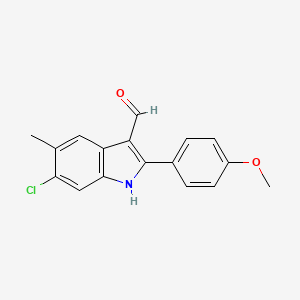
![[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830998.png)
